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Compound of Interest

Compound Name: 5-Methyl-4-nitro-1,2-thiazole

CAS No.: 1073-19-4

Cat. No.: B086453

Get Quote

5-Methyl-4-nitro-1,2-thiazole is a heterocyclic compound of significant interest due to the

prevalence of the isothiazole scaffold in pharmacologically active molecules. The precise

structural elucidation of such compounds is paramount for research, development, and quality

control. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for

this purpose, providing unambiguous information about the molecular structure, connectivity,

and electronic environment.

This guide provides a comprehensive, field-proven approach to the NMR analysis of 5-Methyl-
4-nitro-1,2-thiazole. As experimental spectra for this specific molecule are not readily available

in the public domain, this document is structured as an expert-led predictive analysis. We will

deduce the expected ¹H and ¹³C NMR spectra based on established principles of substituent

effects on the isothiazole (1,2-thiazole) ring system. This approach not only prepares the

researcher for what to expect but also hones the fundamental skills of spectral interpretation.

A key focus of this guide is to instill a self-validating analytical mindset. We will address the

critical importance of distinguishing 5-Methyl-4-nitro-1,2-thiazole from its potential

regioisomer, 5-methyl-4-nitro-1,3-thiazole, and provide robust experimental protocols to ensure

data integrity and confident structural assignment.
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Predicted NMR Spectra: A Deductive Analysis
The structural and electronic environment of the 5-Methyl-4-nitro-1,2-thiazole nucleus is

governed by the interplay between the electron-donating methyl group and the strongly

electron-withdrawing nitro group. This dynamic dictates the chemical shifts and coupling

patterns we anticipate in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing two distinct singlets.

C3-H Proton: The isothiazole ring has one proton directly attached to carbon C3. Its chemical

shift is influenced by the aromatic character of the ring and the deshielding effect of the

adjacent nitrogen atom. In the parent 1,2-thiazole, the protons resonate at distinct positions.

For this substituted analog, the C3-H is anticipated to appear as a singlet in the aromatic

region, likely between δ 8.5 - 9.0 ppm. The absence of adjacent protons results in a singlet

multiplicity.

C5-CH₃ Protons: The methyl group protons at the C5 position will also appear as a singlet.

Their chemical shift will be in the typical range for a methyl group attached to an aromatic

heterocyclic ring, predicted to be around δ 2.5 - 2.8 ppm.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon

backbone. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Based on data for substituted isothiazoles, we can predict the following resonances.[1]
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale

C3 150 - 155

This carbon is adjacent to the

nitrogen atom and is expected

to be significantly deshielded.

C4 155 - 160

The carbon atom directly

bonded to the strongly

electron-withdrawing nitro

group will be the most

downfield of the ring carbons.

C5 130 - 135

This carbon is attached to the

methyl group and is part of the

C=N bond, placing it in the

aromatic region but generally

upfield relative to C3 and C4.

-CH₃ 15 - 20

The methyl carbon will

resonate in the typical aliphatic

region.

The Critical Role of Isomer Differentiation
A common pitfall in the synthesis and analysis of substituted thiazoles is the potential formation

of the 1,3-thiazole regioisomer. In this case, the nitration of 5-methyl-1,2-thiazole could

potentially yield 5-methyl-4-nitro-1,3-thiazole through ring-opening and rearrangement, or if the

starting material was impure. NMR spectroscopy is the definitive tool to distinguish between

these two isomers.
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Feature
5-Methyl-4-nitro-1,2-thiazole

(Predicted)

5-Methyl-4-nitro-1,3-thiazole

(Expected)[2]

¹H NMR
One aromatic singlet (C3-H) at

~δ 8.5-9.0 ppm.

One aromatic singlet (C2-H) at

a slightly different, potentially

more downfield shift due to

proximity to both S and N.

¹³C NMR

C3, C4, and C5 will have

distinct chemical shifts as

predicted above. C4 is

expected to be the most

downfield.

The chemical shifts of the ring

carbons will differ significantly

due to the different

arrangement of heteroatoms.

The carbon bearing the nitro

group (C4) will still be strongly

downfield.

Advanced 2D NMR techniques, particularly HMBC, are essential for unambiguous

confirmation, as detailed later in this guide.

Experimental Protocols for Self-Validating Data
Acquiring high-quality, reliable NMR data is the foundation of accurate structural elucidation.

The following protocols are designed to be a self-validating system, minimizing ambiguity and

ensuring data integrity.

Protocol 1: Sample Preparation
Analyte Purity: Ensure the sample is of the highest possible purity. Purification via column

chromatography or recrystallization is recommended. Residual solvents or synthetic

byproducts can complicate spectral analysis.

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d

(CDCl₃) is a common first choice. For compounds with limited solubility, DMSO-d₆ or

Acetone-d₆ can be used. Be aware that solvent choice can slightly alter chemical shifts.

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7

mL of the deuterated solvent.
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Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), for referencing the chemical shift scale to δ 0.00 ppm.

Filtration: Filter the final solution through a small plug of glass wool or a syringe filter directly

into a clean, dry NMR tube to remove any particulate matter.

Protocol 2: 1D NMR Data Acquisition
¹H NMR Acquisition:

Tune and shim the spectrometer for optimal magnetic field homogeneity.

Acquire a standard one-pulse ¹H spectrum. A spectral width of 12-15 ppm is usually

sufficient.

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. .

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

A spectral width of 200-220 ppm is standard.

Due to the low natural abundance of ¹³C, a larger number of scans will be required (from

several hundred to several thousand) depending on the sample concentration.

Visualization of Analytical Workflow
The following diagram outlines the logical workflow for the complete NMR analysis of 5-Methyl-
4-nitro-1,2-thiazole.
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Caption: Workflow for NMR Analysis of 5-Methyl-4-nitro-1,2-thiazole.
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Advanced 2D NMR for Unambiguous Structure
Confirmation
While 1D NMR provides a strong indication of the structure, 2D NMR experiments are essential

for providing irrefutable proof of connectivity, especially when dealing with potential isomers.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For 5-
Methyl-4-nitro-1,2-thiazole, no cross-peaks are expected in the COSY spectrum as the C3-

H and the methyl protons are isolated spin systems. The absence of correlations is itself a

piece of structural evidence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons

directly to the carbons they are attached to. It would show a cross-peak between the C3-H

signal (~δ 8.5-9.0) and the C3 carbon signal (~δ 150-155), and another between the methyl

proton signal (~δ 2.5-2.8) and the methyl carbon signal (~δ 15-20).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful

experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons

and carbons. The key expected correlations are:

The methyl protons (~δ 2.5-2.8) should show a strong correlation to C5 (~δ 130-135)

(²JCH) and a weaker correlation to C4 (~δ 155-160) (³JCH).

The C3-H proton (~δ 8.5-9.0) should show a correlation to C4 (~δ 155-160) (²JCH) and

potentially to C5 (~δ 130-135) (³JCH).

The correlation from the well-defined methyl group to both C4 and C5 provides definitive

evidence for the placement of the methyl and nitro groups on the 1,2-thiazole ring.

Caption: Key predicted HMBC correlations for structural verification.

Troubleshooting and Data Integrity
Unexpected Peaks: Always cross-reference minor peaks with tables of common NMR

solvent impurities.[3] Residual peaks for solvents like ethyl acetate, hexane, or

dichloromethane are common.
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Broad Peaks: Broadening of the aromatic proton signal could indicate chemical exchange or

the presence of paramagnetic impurities. Ensure high-purity solvents and clean glassware.

Absence of a Signal: If a signal is unexpectedly absent, it may be due to very long relaxation

times (especially for quaternary carbons like C4). Adjusting acquisition parameters (e.g.,

increasing the relaxation delay) may be necessary.

Conclusion
The NMR analysis of 5-Methyl-4-nitro-1,2-thiazole is a straightforward process when

approached with a predictive and systematic mindset. By understanding the fundamental

effects of the methyl and nitro substituents on the 1,2-thiazole ring, one can confidently predict

the ¹H and ¹³C NMR spectra. The true power of modern NMR, however, lies in the application

of 2D techniques like HSQC and particularly HMBC, which provide an irrefutable map of the

molecular connectivity. This guide provides the necessary theoretical framework, practical

protocols, and analytical logic for researchers, scientists, and drug development professionals

to confidently elucidate the structure of 5-Methyl-4-nitro-1,2-thiazole and related heterocyclic

compounds, ensuring the highest degree of scientific integrity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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